molecular formula C48H66N4O15 B2435981 Fmoc-Glu(AspG2)-OH CAS No. 1346759-34-9

Fmoc-Glu(AspG2)-OH

Cat. No.: B2435981
CAS No.: 1346759-34-9
M. Wt: 939.069
InChI Key: MXPCCTBIZKLYMX-BBACVFHCSA-N
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Description

“Fmoc-Glu(AspG2)-OH” is a compound with the molecular formula C48H66N4O15 . It is used in laboratory settings and for the synthesis of substances . The compound is available from various suppliers .


Synthesis Analysis

The synthesis of “this compound” and similar compounds typically involves Fmoc solid-phase peptide synthesis (SPPS) . This method has become the preferred approach for peptide synthesis due to the availability of high-quality Fmoc building blocks at a low cost . The process involves developing substrate-tolerant amide coupling reaction conditions for amino acid monomers, performing a coupling screen to illustrate such tolerance, and developing protecting group strategies for relevant amino acids .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with a molecular weight of 487.5 . The compound is composed of multiple functional groups, including fluorenylmethoxycarbonyl (Fmoc), glutamic acid (Glu), and aspartic acid (Asp) .


Chemical Reactions Analysis

“this compound” undergoes various chemical reactions during its synthesis. The Fmoc group is typically removed (deprotected) using a base, allowing the amino acid to react with the next amino acid in the sequence . The process also involves the coupling of α,α-disubstituted alkenyl amino acids, which are relevant to all-hydrocarbon stapled peptide drug discovery .

Scientific Research Applications

Peptide Synthesis and Photocaging

An Fmoc-compatible method for the synthesis of peptides containing photocaged aspartic acid or glutamic acid reveals a new technique compatible with 9-fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This method allows for the synthesis of peptides carrying the photosensitive 4-methoxy-7-nitroindoline (MNI) group on the side chain of aspartic acid (Asp) and glutamic acid (Glu), offering advantages in preventing side product formation and enabling rapid photolysis kinetics. This approach is pivotal for photocaging peptides and proteins at side chain carboxylic groups, demonstrating a significant application of Fmoc-Glu(AspG2)-OH in advanced peptide synthesis techniques (Tang, Cheng, & Zheng, 2015).

Drug Delivery Systems

Novel Drug Delivery System to Bone Using Acidic Oligopeptide explores the synthesis of oligopeptides consisting of Asp or Glu conjugated with a fluorescent probe, 9-fluorenylmethylchloroformate (Fmoc). This study investigates the in vitro binding affinity to putative hydroxyapatite (HA) and in vivo distribution to bone in mice. The findings suggest that acidic oligopeptides, by virtue of their amino acid composition, can be selectively distributed to the bone, showcasing the potential of this compound derivatives in targeted drug delivery systems to bone tissues, thereby offering a promising approach for the treatment of osteoporosis without the adverse effects associated with conventional treatments (Sekido et al., 2001).

Biomedical Applications

Introducing chemical functionality in Fmoc-peptide gels for cell culture discusses how aromatic short peptide derivatives modified with groups such as Fmoc can form self-supporting hydrogels, similar to extracellular matrices. This study investigates the introduction of chemical functionalities like NH2, COOH, or OH to enhance compatibility with different cell types. Hydrogels consisting of Fmoc-modified peptides support the viability of various cell types, including primary bovine chondrocytes and human dermal fibroblasts. This research illustrates the versatility of Fmoc-peptide gels as scaffolds for cell culture, providing a tunable platform for in vitro studies and potential tissue engineering applications (Jayawarna et al., 2009).

Future Directions

The use of “Fmoc-Glu(AspG2)-OH” and similar compounds in peptide synthesis is expected to continue, given the resurgence of peptide drug discovery . The development of DNA-encoded chemical libraries (DECLs) of peptides is one area of future exploration . Additionally, the introduction of chemical functionality into Fmoc-peptide scaffolds may provide gels with tunable chemical and mechanical properties for in vitro cell culture .

Mechanism of Action

Target of Action

Fmoc-Glu(AspG2)-OH is a modified amino acid that primarily targets the process of peptide synthesis . It is used as a building block in the fabrication of functional materials, particularly in the field of bio-inspired materials . The inherent hydrophobicity and aromaticity of the Fmoc moiety in this compound promote the association of building blocks, making it a crucial component in the self-assembly of functional molecules .

Mode of Action

The mode of action of this compound involves its interaction with other amino acids and peptides during the process of peptide synthesis . The Fmoc moiety in this compound can form π-π interactions with phenyl rings, distinctly promoting self-assembly . This unique interaction, along with the driving forces induced by the peptide sequences, results in the self-assembly of Fmoc-modified amino acids and short peptides in a kinetically rapid and thermodynamically rigid manner .

Biochemical Pathways

This compound affects the biochemical pathway of peptide synthesis . It plays a significant role in the self-organization of functional molecules, including Fmoc-modified individual amino acids, di- and tripeptides, and tetra- and pentapeptides . The downstream effects include the formation of unique and tunable morphologies of different functionalities, providing a powerful tool for bio-soft matter fabrication .

Result of Action

The result of the action of this compound is the formation of functional materials through the self-assembly of modified amino acids and short peptides . These materials have potential applications in various fields, including cell cultivation, bio-templating, optical, drug delivery, catalytic, therapeutic, and antibiotic properties .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the self-assembly process can be affected by factors such as temperature, pH, and the presence of other chemical entities . .

Biochemical Analysis

Biochemical Properties

Fmoc-Glu(AspG2)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes and proteins during the peptide chain elongation process . The nature of these interactions is primarily covalent bonding, where the Fmoc group serves as a protective group that can be selectively removed during synthesis .

Cellular Effects

The effects of this compound on cellular processes are primarily observed during peptide synthesis. It influences cell function by contributing to the formation of proteins, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

This compound exerts its effects at the molecular level through its involvement in peptide synthesis. It can bind to other biomolecules, participate in enzyme activation or inhibition, and contribute to changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, this compound can undergo changes in a laboratory setting. It has been observed that the Fmoc group can be selectively removed on the resin with 1% TFA in DCM in the presence of the standard t-butyl-based side-chain protecting groups .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis. It interacts with enzymes and cofactors during this process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are primarily associated with its role in peptide synthesis .

Subcellular Localization

The subcellular localization of this compound is largely dependent on the stage of peptide synthesis. It is typically found in the cytoplasm where protein synthesis occurs .

Properties

IUPAC Name

(2S)-5-[[(2S)-1,4-bis[[(2S)-1,4-bis[(2-methylpropan-2-yl)oxy]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H66N4O15/c1-45(2,3)64-38(55)24-34(42(60)66-47(7,8)9)50-37(54)23-33(40(57)51-35(43(61)67-48(10,11)12)25-39(56)65-46(4,5)6)49-36(53)22-21-32(41(58)59)52-44(62)63-26-31-29-19-15-13-17-27(29)28-18-14-16-20-30(28)31/h13-20,31-35H,21-26H2,1-12H3,(H,49,53)(H,50,54)(H,51,57)(H,52,62)(H,58,59)/t32-,33-,34-,35-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXPCCTBIZKLYMX-BBACVFHCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)OC(C)(C)C)NC(=O)CC(C(=O)NC(CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)OC(C)(C)C)NC(=O)C[C@@H](C(=O)N[C@@H](CC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H66N4O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

939.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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